![molecular formula C29H28ClN3O6S B2452235 3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide CAS No. 688059-61-2](/img/structure/B2452235.png)
3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide
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Overview
Description
The compound is a quinazolinone derivative, which is a class of compounds that have been studied for their potential biological activities . The compound also contains a dioxolo ring and a propanamide group.
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the thiol group might be susceptible to oxidation, and the amide group could participate in hydrolysis reactions under certain conditions .Scientific Research Applications
Synthesis and Chemical Structure
- The compound is related to quinazolinone derivatives, which are synthesized using various chemical processes. For instance, reactions of anthranilamide with isocyanates have been used to synthesize related compounds such as 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]oxazino[2,3-b]quinazolin-6-one (Chern et al., 1988).
Antitumor Activity
- This compound belongs to a class of quinazolinone derivatives that have shown potential in anticancer research. Various analogs, like 2-[(3-substituted-4(3H)-quinazolin-2-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide, demonstrated broad-spectrum antitumor efficiency against numerous cell lines (Mohamed et al., 2016).
Molecular Docking Studies
- The structural and molecular docking studies of similar compounds, such as 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have shown favorable interactions with certain proteins, suggesting their potential in targeted cancer therapies (Zhou et al., 2021).
Conformational Analysis
- Research on related compounds like 6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-1,3-dioxolo[4,5-g]quinolin-8(5H)-one has provided insights into their conformational and configurational disorder, which is crucial for understanding their interaction with biological targets (Cuervo et al., 2009).
Mechanism of Action
properties
IUPAC Name |
3-[6-[(4-chlorophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28ClN3O6S/c1-36-23-8-5-18(13-24(23)37-2)9-11-31-27(34)10-12-33-28(35)21-14-25-26(39-17-38-25)15-22(21)32-29(33)40-16-19-3-6-20(30)7-4-19/h3-8,13-15H,9-12,16-17H2,1-2H3,(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZBHOTZJBINRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC=C(C=C5)Cl)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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